molecular formula C23H25N5O B11107042 N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide

N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide

Cat. No.: B11107042
M. Wt: 387.5 g/mol
InChI Key: SXXAJIBRKBMUSN-JJIBRWJFSA-N
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Description

N’-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide is a complex organic compound that features a pyrazole ring substituted with a piperidine group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide typically involves the condensation of 3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde with benzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or benzohydrazide moieties.

    Reduction: Reduced forms of the pyrazole or benzohydrazide moieties.

    Substitution: Substituted derivatives with nitro, halogen, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzohydrazide moieties. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidinylmethyl)phenylboronic acid
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • Methoxyacetylfentanyl

Uniqueness

N’-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide is unique due to its combination of a pyrazole ring with a piperidine group and a benzohydrazide moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(E)-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H25N5O/c1-18-21(17-24-25-22(29)19-11-5-2-6-12-19)23(27-15-9-4-10-16-27)28(26-18)20-13-7-3-8-14-20/h2-3,5-8,11-14,17H,4,9-10,15-16H2,1H3,(H,25,29)/b24-17+

InChI Key

SXXAJIBRKBMUSN-JJIBRWJFSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CC=C2)N3CCCCC3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2)N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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